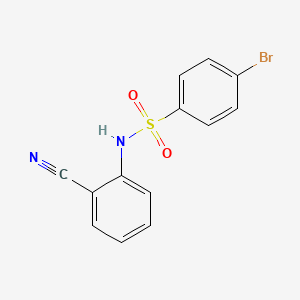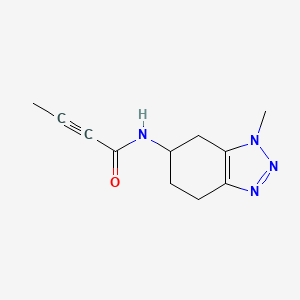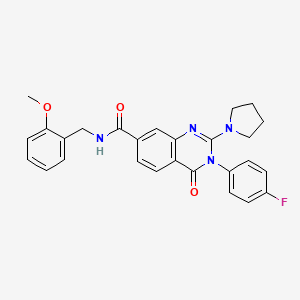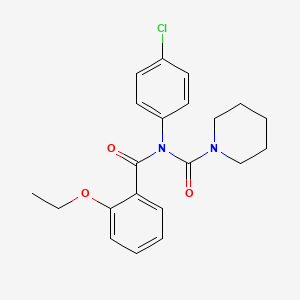![molecular formula C18H26N2O2 B2797441 [4-(1-Aminoethyl)piperidin-1-yl]-(1-methyl-3,4-dihydroisochromen-1-yl)methanone CAS No. 2460755-17-1](/img/structure/B2797441.png)
[4-(1-Aminoethyl)piperidin-1-yl]-(1-methyl-3,4-dihydroisochromen-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a piperidine ring, which is a six-membered ring with one nitrogen atom. Piperidines are important in the pharmaceutical industry and are present in many classes of drugs . The compound also contains an isochroman moiety, which is a bicyclic structure consisting of a benzene ring fused to a tetrahydrofuran ring. Isochromans are also found in a variety of biologically active compounds.
Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on the specific structure and functional groups present. Piperidines generally have basic properties due to the presence of the nitrogen atom .Applications De Recherche Scientifique
Synthetic Methodologies and Characterization
Research in synthetic chemistry has led to the development of various piperidinyl methanone compounds through innovative synthetic routes and methodologies. For instance, Zheng Rui and colleagues focused on synthesizing piperidinyl methanone derivatives with high overall yields, showcasing the ease of obtaining such compounds for further applications (Zheng Rui, 2010). Similarly, Luo and Naguib described a synthetic approach to achieve selective CB2 receptor agonists, highlighting the pharmaceutical potential of these compounds (Z. Luo, M. Naguib, 2012).
Pharmacological Applications
The pharmacological utility of piperidinyl methanone compounds is notable, particularly in the development of new therapeutic agents. Mallesha and Mohana synthesized piperidinyl methanone oxime derivatives, evaluating their in vitro antimicrobial activities. Certain derivatives exhibited significant activity, suggesting their potential in antimicrobial therapy (L. Mallesha, K. Mohana, 2014). Additionally, the research by Karthik et al. combined structural studies with theoretical calculations to investigate the thermal and optical properties of similar compounds, offering insights into material science applications (C. S. Karthik et al., 2021).
Material Science and Structural Analysis
The structural characterization and analysis of piperidinyl methanone derivatives also play a crucial role in understanding their properties and potential applications. The crystal structure analysis by Revathi et al. of a piperidinyl methanone adduct revealed intricate molecular interactions, providing valuable information for designing compounds with desired physical properties (B. Revathi et al., 2015).
Mécanisme D'action
Target of Action
The primary targets of EN300-26676293 are currently unknown. The compound belongs to the class of organic compounds known as hydroquinolones . Hydroquinolones are present in various pharmaceuticals and play a significant role in drug design . .
Mode of Action
As a derivative of piperidine, it may share some pharmacological properties with other piperidine derivatives . Piperidine derivatives are present in more than twenty classes of pharmaceuticals and play a significant role in the pharmaceutical industry . They are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . .
Pharmacokinetics
Pharmacokinetics describes how the drug is absorbed, distributed, metabolized, and excreted by the body . These properties are affected by the physicochemical properties of the drug, human behavior (e.g., food and drug intake), and genetics . .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[4-(1-aminoethyl)piperidin-1-yl]-(1-methyl-3,4-dihydroisochromen-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-13(19)14-7-10-20(11-8-14)17(21)18(2)16-6-4-3-5-15(16)9-12-22-18/h3-6,13-14H,7-12,19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFXZMKFNOCHBII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(CC1)C(=O)C2(C3=CC=CC=C3CCO2)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(1-Aminoethyl)piperidin-1-yl]-(1-methyl-3,4-dihydroisochromen-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-bromo-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2797358.png)
![N-(benzo[d]thiazol-6-yl)-3-methoxy-2-naphthamide](/img/structure/B2797359.png)
![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2,6-difluorobenzamide](/img/structure/B2797361.png)


![methyl 5-((3-oxo-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)methyl)furan-2-carboxylate](/img/structure/B2797365.png)
![2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2797367.png)
![7-ethyl-3,9-dimethyl-1-(2-methylallyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2797368.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)pivalamide](/img/structure/B2797374.png)

![3-[[1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2797376.png)

![1-(4-chlorophenyl)-N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2797379.png)